

Probing Protein-Protein Interactions with (2S,3R)-LP99: A Guide for Researchers

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Compound of Interest

Compound Name: (2S,3R)-LP99

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Application Notes and Protocols for the selective BRD7 and BRD9 Bromodomain Inhibitor, (2S,3R)-LP99

For researchers, scientists, and drug development professionals, (2S,3R)-LP99 emerges as a potent and selective chemical probe for investigating the roles of BRD7 and BRD9 in cellular processes. This document provides detailed application notes and experimental protocols to facilitate the use of (2S,3R)-LP99 in studying protein-protein interactions, particularly within the context of chromatin remodeling and inflammatory signaling.

Introduction

(2S,3R)-LP99 is the first reported potent and selective inhibitor of the bromodomains of BRD7 and BRD9, two key components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, (2S,3R)-LP99 effectively displaces BRD7 and BRD9 from acetylated histones on the chromatin.[1][4] This targeted inhibition allows for the precise dissection of BRD7/9-dependent protein-protein interactions and their downstream consequences on gene transcription and cellular function. Notably, (2S,3R)-LP99 has been demonstrated to modulate the secretion of pro-inflammatory cytokines, such as IL-6, highlighting its utility in studying inflammatory pathways.[1][3][4]

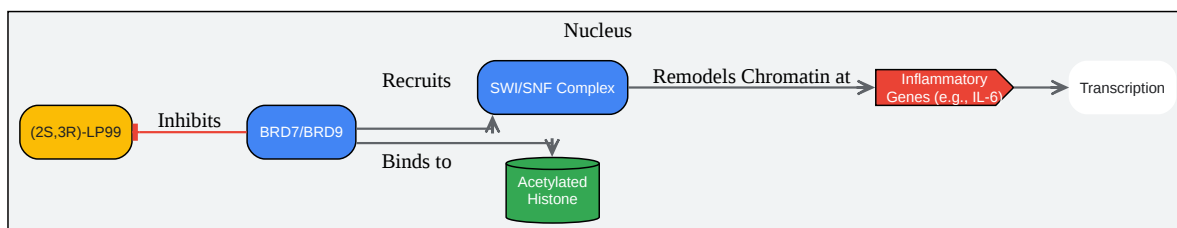
Quantitative Data Summary

The following table summarizes the key quantitative metrics for **(2S,3R)-LP99**, providing a quick reference for its potency and cellular activity.

Parameter	Value	Target/System	Reference
Binding Affinity (KD)	99 nM	BRD9	[1][4]
Cellular Chromatin Disruption (FRAP)	0.8 μ M	BRD9	[1]
Cellular BRD7/9-Histone Interaction Inhibition (BRET IC50)	Low μ M	BRD7/BRD9 with H3.3/H4	[1]

Mechanism of Action & Signaling Pathway

(2S,3R)-LP99 acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD7 and BRD9. These proteins are integral subunits of the SWI/SNF chromatin remodeling complex. By binding to acetylated histones, BRD7 and BRD9 help recruit the SWI/SNF complex to specific genomic loci, leading to chromatin remodeling and subsequent gene transcription. **(2S,3R)-LP99** disrupts this initial recognition step, preventing the localization of the SWI/SNF complex and thereby altering the expression of target genes. One of the key pathways influenced by this mechanism is the NF- κ B signaling pathway, which plays a central role in inflammation. Inhibition of BRD7/9 by **(2S,3R)-LP99** has been shown to downregulate the expression of pro-inflammatory cytokines like IL-6.



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Mechanism of **(2S,3R)-LP99** Action.

Experimental Protocols

This section provides detailed protocols for studying protein-protein interactions involving BRD7/9 using **(2S,3R)-LP99**.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Investigate BRD9-Protein Interactions

This protocol is designed to identify or confirm interactions between BRD9 and other proteins, and to assess how these interactions are affected by **(2S,3R)-LP99**.

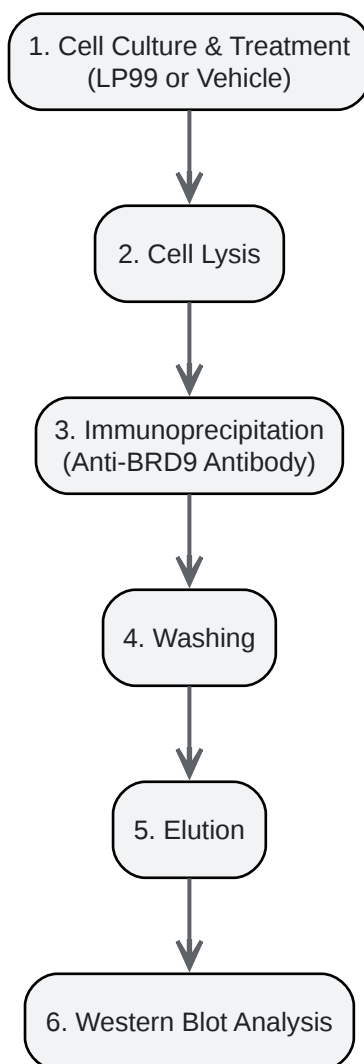
Materials:

- Cells expressing endogenous or tagged BRD9
- **(2S,3R)-LP99** (and vehicle control, e.g., DMSO)
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
- Anti-BRD9 antibody (or anti-tag antibody)
- Protein A/G magnetic beads
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE and Western Blotting reagents

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 80-90% confluency.
 - Treat cells with the desired concentration of **(2S,3R)-LP99** or vehicle control for a predetermined time (e.g., 4-24 hours).

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold Co-IP Lysis Buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with the anti-BRD9 antibody overnight at 4°C.
 - Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads and wash them 3-5 times with Co-IP Wash Buffer to remove non-specific binders.
- Elution:
 - Elute the bound proteins from the beads using Elution Buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.



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Co-Immunoprecipitation Workflow.

Protocol 2: NanoBRET™ Assay for Quantifying BRD9-Protein Interactions in Live Cells

The NanoBRET™ assay is a proximity-based method to measure protein-protein interactions in real-time within living cells. This protocol is adapted for studying the effect of **(2S,3R)-LP99** on the interaction between BRD9 and a protein of interest (POI).

Materials:

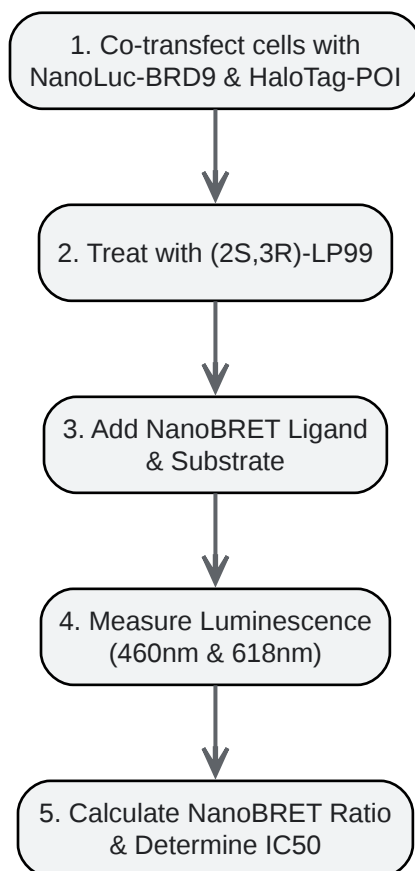
- HEK293T cells (or other suitable cell line)

- Plasmids encoding NanoLuc®-BRD9 and HaloTag®-POI
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- **(2S,3R)-LP99**
- HaloTag® NanoBRET® 618 Ligand
- Nano-Glo® Live Cell Substrate
- White, opaque 96-well assay plates
- Luminometer with 460 nm and >600 nm filters

Procedure:

- Cell Seeding and Transfection (Day 1):
 - Seed HEK293T cells in white assay plates.
 - Co-transfect cells with NanoLuc®-BRD9 and HaloTag®-POI plasmids. A 1:10 donor to acceptor plasmid ratio is a recommended starting point.
- Compound Treatment (Day 2):
 - Prepare serial dilutions of **(2S,3R)-LP99** in Opti-MEM™.
 - Add the compound dilutions to the cells and incubate for the desired duration (e.g., 2-4 hours).
- Reagent Addition:
 - Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
 - Add the detection reagent to each well.

- Signal Measurement:
 - Incubate the plate at room temperature for 10-15 minutes.
 - Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).
 - Plot the ratio against the log of the **(2S,3R)-LP99** concentration to determine the IC50.



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NanoBRET™ Assay Workflow.

Conclusion

(2S,3R)-LP99 is a valuable tool for elucidating the intricate network of protein-protein interactions involving BRD7 and BRD9. The protocols outlined in this document provide a solid foundation for researchers to explore the roles of these bromodomain-containing proteins in health and disease. By leveraging the selectivity and potency of **(2S,3R)-LP99**, the scientific community can further unravel the complexities of chromatin biology and inflammatory signaling, potentially paving the way for novel therapeutic strategies.

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